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Compound of Interest

Compound Name: 4-Amino-2-methylisophthalonitrile

Cat. No.: B8614376 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-

5-methylisophthalonitrile (CAS No. 98589-70-9). It is important to note that while the initial

query specified 4-Amino-2-methylisophthalonitrile, publicly available spectroscopic data

corresponds to the constitutional isomer, 4-Amino-5-methylisophthalonitrile. This document will

focus on the available data for the latter. The guide is intended for researchers, scientists, and

professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation
The spectroscopic data for 4-Amino-5-methylisophthalonitrile is summarized in the tables below

for clear and easy reference.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ) ppm Multiplicity Assignment

7.87 Doublet (d) Aromatic CH

7.56 Doublet (d) Aromatic CH

6.75 Singlet (s) NH₂

2.10 Singlet (s) CH₃

Solvent: DMSO-d₆[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm Assignment

~150 Aromatic C-NH₂

~138 Aromatic C-CH₃

~135, ~120 Aromatic CH

~118 Aromatic C-CN

~117 Nitrile CN

~18 Methyl CH₃

Note: These are predicted values and may differ

from experimental results.[1]

Table 3: IR Spectroscopic Data (Expected Absorptions)
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Wavenumber (cm⁻¹) Functional Group Vibration

3500-3300 N-H stretch (Amino)

3100-3000 C-H stretch (Aromatic)

2975-2865 C-H stretch (Methyl)

~2230 C≡N stretch (Nitrile)

1650-1580 N-H bend (Amino)

1600-1450 C=C stretch (Aromatic)

Table 4: Mass Spectrometry Data

m/z Ratio Ion Identity

158.00 [M+H]⁺ (Protonated Molecule)

Technique: Liquid Chromatography-Mass

Spectrometry (LC-MS)[1]

Experimental Protocols
Detailed experimental protocols for the acquisition of the above data are not available in a

single source. However, the following outlines standard methodologies for obtaining such

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of 4-Amino-5-methylisophthalonitrile is dissolved in a

deuterated solvent, such as DMSO-d₆, in an NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

acquired using a standard pulse program. For ¹³C NMR, a proton-decoupled pulse sequence

is typically used to simplify the spectrum.
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Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce

the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are

referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded

over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is

recorded and subtracted from the sample spectrum.

Data Analysis: The absorption bands in the spectrum are identified and assigned to the

corresponding functional group vibrations.

Mass Spectrometry (MS)

Sample Introduction: For LC-MS, the sample is first dissolved in a suitable solvent and

injected into a liquid chromatograph to separate it from any impurities. The eluent from the

LC is then introduced into the mass spectrometer.

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is used to

generate gas-phase ions of the analyte with minimal fragmentation. The protonated molecule

[M+H]⁺ is commonly observed.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of ions at each m/z value, generating the

mass spectrum.

Visualizations
Diagram 1: General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 4-Amino-5-
methylisophthalonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8614376#spectroscopic-data-nmr-ir-ms-of-4-amino-
2-methylisophthalonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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